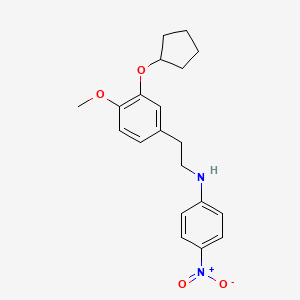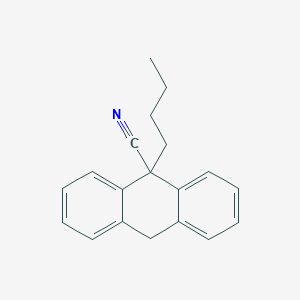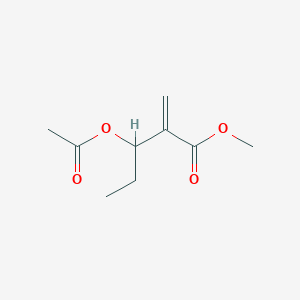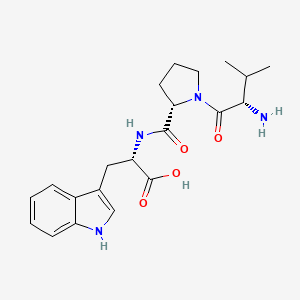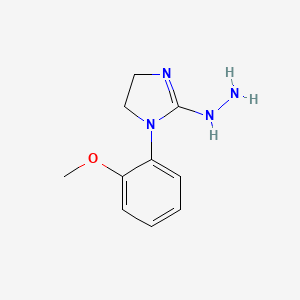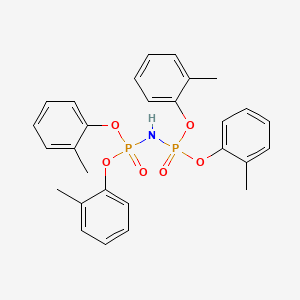
Tetrakis(2-methylphenyl) imidodiphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2-methylphenyl) imidodiphosphate is a chemical compound known for its unique structural and functional properties It belongs to the class of organophosphorus compounds and is characterized by the presence of four 2-methylphenyl groups attached to an imidodiphosphate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2-methylphenyl) imidodiphosphate typically involves the reaction of 2-methylphenyl derivatives with imidodiphosphoric acid. One common method includes the use of halogenophosphines and organometallic reagents to form the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(2-methylphenyl) imidodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it back to its original phosphine state.
Substitution: It can participate in substitution reactions where one or more of the 2-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2-methylphenyl) imidodiphosphate has several applications in scientific research:
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Tetrakis(2-methylphenyl) imidodiphosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes that influence biochemical pathways. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cellular damage and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Tetrakis(4-carboxyphenyl)porphyrin: Used in photodynamic therapy and as a catalyst in organic reactions.
Tetrakis(4-methoxyphenyl)porphyrin: Known for its applications in material science and catalysis.
Tetrakis(4-sulfonatophenyl)porphyrin: Utilized in biomedical research for its water-solubility and biocompatibility.
Uniqueness: Tetrakis(2-methylphenyl) imidodiphosphate stands out due to its specific structural configuration, which imparts unique reactivity and stability
Eigenschaften
CAS-Nummer |
160947-17-1 |
|---|---|
Molekularformel |
C28H29NO6P2 |
Molekulargewicht |
537.5 g/mol |
IUPAC-Name |
1-[[bis(2-methylphenoxy)phosphorylamino]-(2-methylphenoxy)phosphoryl]oxy-2-methylbenzene |
InChI |
InChI=1S/C28H29NO6P2/c1-21-13-5-9-17-25(21)32-36(30,33-26-18-10-6-14-22(26)2)29-37(31,34-27-19-11-7-15-23(27)3)35-28-20-12-8-16-24(28)4/h5-20H,1-4H3,(H,29,30,31) |
InChI-Schlüssel |
JBTNPLQGTNGCRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OP(=O)(NP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C)OC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


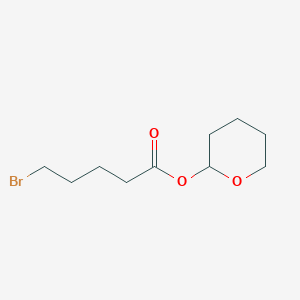
![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)
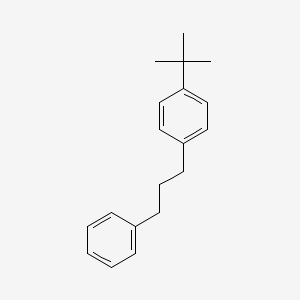
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)
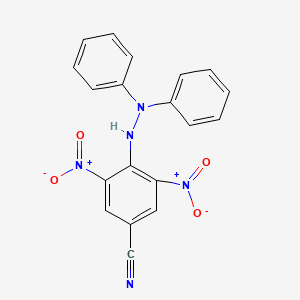

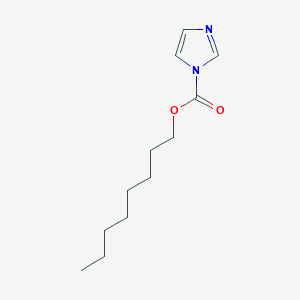
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
